molecular formula C16H8F6O3 B1302771 4-(Trifluoromethyl)benzoic anhydride CAS No. 25753-16-6

4-(Trifluoromethyl)benzoic anhydride

Cat. No.: B1302771
CAS No.: 25753-16-6
M. Wt: 362.22 g/mol
InChI Key: FNAWJOBKLWLHTA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoic anhydride is a chemical compound with the molecular formula C16H8F6O3 . It is a member of benzoic acids and a member of (trifluoromethyl)benzenes .


Molecular Structure Analysis

The molecular structure of this compound consists of two 4-(trifluoromethyl)benzoyl groups . The presence of bulky fluorine atoms can affect the preferred orientations and arrangements of adjacent atoms, influencing the overall conformation of the molecule .

Scientific Research Applications

Synthesis of Carboxylic Esters and Lactones

4-(Trifluoromethyl)benzoic anhydride plays a crucial role in the synthesis of carboxylic esters and lactones. Shiina (2004) demonstrated an efficient method using this compound, along with Lewis acid catalysts, to synthesize various carboxylic esters and macrolactones under mild conditions. This method is significant for preparing complex organic compounds, including an 8-membered ring lactone, a synthetic intermediate of cephalosporolide D (Shiina, 2004).

Trifluoromethylation of Benzoic Acids

Liu et al. (2021) explored the trifluoromethylation of benzoic acids, utilizing this compound as an in-situ activating reagent. This method provides a facile approach for preparing aryl trifluoromethyl ketones, a class of compounds useful in various chemical synthesis applications (Liu et al., 2021).

Kinetic Studies in Ionic Liquids

Goodrich et al. (2006) conducted a kinetic study using benzoic anhydride in ionic liquids, focusing on the Friedel–Crafts benzoylation of anisole. This study highlighted the complex interactions between catalysts and organic molecules, providing insights into the reactivity and mechanisms of these systems (Goodrich et al., 2006).

Electrochemical Applications

Jabbar et al. (1998) investigated the electroreductive desulfurization of α,β-unsaturated sulfone and sulfoxide, incorporating this compound. This study revealed the compound's utility in generating trifluoromethyl-substituted olefins, highlighting its importance in electrochemical reactions (Jabbar et al., 1998).

Resorbable Polymeric Systems

Rodri´guez et al. (1999) described the synthesis and application of a new polyacrylic derivative of Triflusal (2-acetyloxy-4-trifluoromethyl)benzoic acid. This derivative, when used as a coating for vascular grafts, showed potential antithrombogenic properties, indicating its significance in biomedical materials science (Rodri´guez et al., 1999).

High Voltage Lithium Ion Battery Applications

Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile, a derivative of this compound, as an electrolyte additive for lithium ion batteries. This research demonstrated improved cyclic stability and efficiency in high voltage batteries, underscoring the compound's importance in energy storage technology (Huang et al., 2014).

Safety and Hazards

When handling 4-(Trifluoromethyl)benzoic anhydride, it’s important to avoid breathing dust/fume/gas/mist/vapors/spray. It’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Use should be restricted to outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 4-(Trifluoromethyl)benzoic anhydride are not mentioned in the available resources, it’s worth noting that trifluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique properties .

Properties

IUPAC Name

[4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O3/c17-15(18,19)11-5-1-9(2-6-11)13(23)25-14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAWJOBKLWLHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375329
Record name 4-(Trifluoromethyl)benzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25753-16-6
Record name 4-(Trifluoromethyl)benzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TRIFLUOROMETHYLBENZOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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